molecular formula C19H17BrN2O B3821627 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide

1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide

Cat. No. B3821627
M. Wt: 369.3 g/mol
InChI Key: NYZFZIOXRCOMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide, also known as BIPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BIPE is a heterocyclic compound that belongs to the family of pyridine derivatives. It has a molecular formula of C19H16BrN3O and a molecular weight of 398.26 g/mol.

Mechanism of Action

The mechanism of action of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is not fully understood, but it is believed to act as a chelating agent that forms a complex with metal ions. This complexation can lead to changes in the electronic properties of the metal ion, which can affect the reactivity of the metal ion in catalytic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide. However, it has been shown to exhibit low toxicity in vitro and in vivo studies. Furthermore, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been shown to be stable under a wide range of conditions, making it a promising candidate for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is its high catalytic activity in various reactions. Furthermore, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one limitation of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is its low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide. One potential area of research is the development of new synthetic methods for the production of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide and its derivatives. Furthermore, the use of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide in catalytic reactions for the synthesis of biaryl compounds and other organic molecules is an area that requires further investigation. Additionally, the potential use of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide in medicinal chemistry, such as drug discovery and development, is an exciting area of research that warrants further exploration.
Conclusion:
In conclusion, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is a promising chemical compound that has potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Its high catalytic activity, ease of synthesis and purification, and low toxicity make it a valuable candidate for laboratory experiments. Further research is needed to fully understand the mechanism of action of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide and its potential applications in various fields.

Scientific Research Applications

1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been shown to exhibit high catalytic activity in the Suzuki-Miyaura coupling reaction, which is a commonly used method for the synthesis of biaryl compounds. Furthermore, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been used as a ligand in metal-catalyzed reactions, such as the Heck and Sonogashira reactions.

properties

IUPAC Name

2-(2-iminopyridin-1-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O.BrH/c20-19-8-4-5-13-21(19)14-18(22)17-11-9-16(10-12-17)15-6-2-1-3-7-15;/h1-13,20H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZFZIOXRCOMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC=CC3=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide
Reactant of Route 3
Reactant of Route 3
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide
Reactant of Route 4
Reactant of Route 4
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide
Reactant of Route 5
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide
Reactant of Route 6
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.